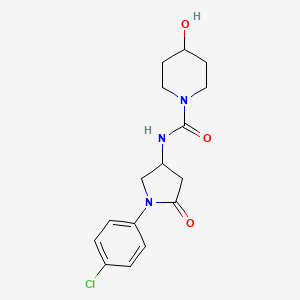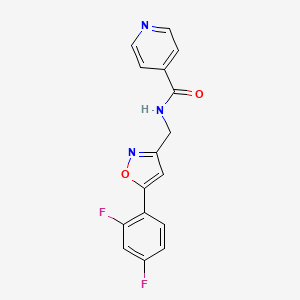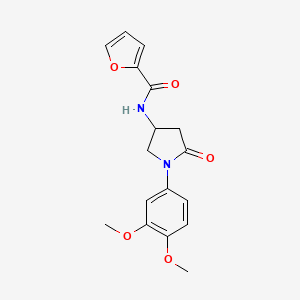
N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a pyrrolidinone group, which is a five-membered ring with four carbon atoms and one oxygen atom, and a carbonyl group attached to one of the carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Furan derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Approaches : The compound has been synthesized through various chemical reactions, including Povarov cycloaddition reaction and N-furoylation processes, demonstrating a methodological interest in accessing structurally diverse carboxamide derivatives for further pharmacological and chemical studies (Bonilla-Castañeda et al., 2022).
- Structural Insights : The structural elucidation of these compounds, including their crystal and molecular structure determination through single-crystal X-ray diffraction, NMR, and IR spectroscopy, has provided valuable insights into their chemical behavior and potential interactions (Prabhuswamy et al., 2016).
Therapeutic Potential
- Anticancer Properties : Some derivatives have shown potential anticancer properties, suggesting a possible therapeutic application in treating various types of cancer. This includes investigations into their mechanism of action and effectiveness against specific cancer cell lines (Yeşilkaynak et al., 2017).
- Antimicrobial and Antifungal Activities : There's evidence to suggest that certain derivatives exhibit potent antibacterial and antifungal activities, highlighting their potential as new agents in combating microbial infections (Siddiqa et al., 2022).
- Anti-inflammatory and Immunomodulatory Effects : Some studies have explored the anti-inflammatory and immunomodulatory effects of these compounds, which could be beneficial in the treatment of diseases characterized by inflammation and immune dysregulation (Bonilla-Castañeda et al., 2022).
Chemical Properties and Applications
- Reactivity and Functionalization : Research into the reactivity and electrophilic substitution reactions of these compounds provides foundational knowledge for their functionalization and potential applications in material science, including the development of novel dyes and polymers (Aleksandrov et al., 2019).
Future Directions
Furan derivatives have occupied a unique place in the field of medicinal chemistry and have broadened scope in remedying various dispositions in clinical medicines . Therefore, the study and development of new furan-based compounds, like the one you mentioned, could be a promising area of research in the future.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-13-6-5-12(9-15(13)23-2)19-10-11(8-16(19)20)18-17(21)14-4-3-7-24-14/h3-7,9,11H,8,10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAMVRUKJZECQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

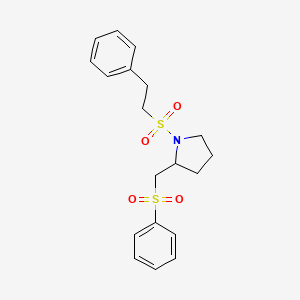

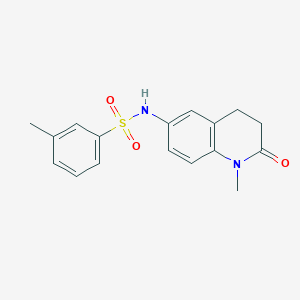
![2-Ethyl-5-(morpholino(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796713.png)
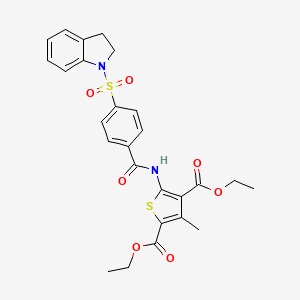
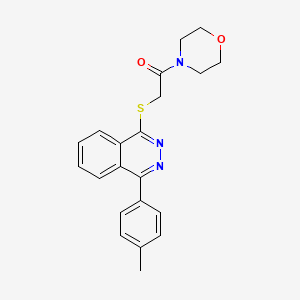
![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)
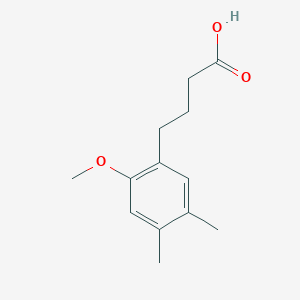
![Methyl 7-(4-ethoxyphenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2796722.png)
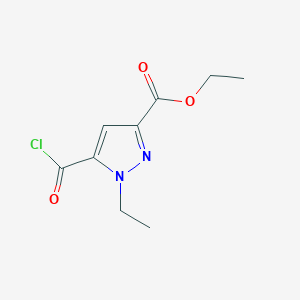
![N-(4-bromo-3-methylphenyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2796726.png)
